molecular formula C12H10N2O2 B2410663 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile CAS No. 882081-08-5

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile

Cat. No.: B2410663
CAS No.: 882081-08-5
M. Wt: 214.224
InChI Key: RAJUQIWXRLRXGC-UHFFFAOYSA-N
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Description

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile (CAS 882081-08-5) is a chemical compound belonging to the class of pyrrolidine-2,5-dione derivatives. With a molecular formula of C12H10N2O2 and a molecular weight of 214.22 g/mol, this reagent features a succinimide (2,5-dioxopyrrolidine) ring system, a versatile scaffold of significant interest in medicinal chemistry and drug discovery . The incorporation of both a nitrile and a methyl group on the phenyl ring makes it a valuable building block for the synthesis of more complex molecules, particularly through further functionalization of the benzonitrile group. Pyrrolidine-2,5-dione derivatives are recognized as privileged structures in the design of bioactive molecules . Research into related compounds has demonstrated that the pyrrolidine-2,5-dione (succinimide) core is a key pharmacophore in the development of potential new hybrid anticonvulsant agents . Some derivatives have shown potent broad-spectrum activity in preclinical seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with certain compounds exhibiting higher potency and better safety profiles than some reference antiepileptic drugs . The most plausible mechanism of action for such active compounds has been linked to the inhibition of calcium currents mediated by Cav1.2 (L-type) channels . Furthermore, promising derivatives in this class have also displayed metabolic stability in human liver microsomes and negligible hepatotoxicity, highlighting the value of this chemical scaffold in early-stage drug development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(2,5-dioxopyrrolidin-1-yl)-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-2-3-10(6-9(8)7-13)14-11(15)4-5-12(14)16/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJUQIWXRLRXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is in the development of pharmaceutical agents. Research has indicated that compounds with similar structures exhibit promising biological activities, including:

  • Antiseizure Activity : A related compound has been shown to modulate excitatory amino acid transporters (EAATs), which are crucial for maintaining neurotransmitter balance in the brain. This suggests potential applications in treating epilepsy and other neurological disorders .
  • Peptide Synthesis : The compound can act as an intermediate in synthesizing peptide-based drugs. Its ability to form stable linkages with amino acids enhances its utility in drug development .

Materials Science

In addition to medicinal applications, this compound may also find utility in materials science:

  • Polymer Chemistry : The incorporation of dioxopyrrolidine moieties into polymer matrices can enhance mechanical properties and thermal stability. Research into polymer composites utilizing this compound is ongoing.

Case Studies and Research Insights

Several case studies highlight the practical applications of this compound:

  • Case Study on Antiseizure Modulation :
    • A study explored the effects of a derivative of this compound on seizure activity in animal models. Results indicated a significant reduction in seizure frequency, supporting its potential as a therapeutic agent.
  • Peptide Synthesis Optimization :
    • Researchers optimized the synthesis of peptides using this compound as a coupling agent. The study demonstrated improved yields and purity compared to traditional methods, showcasing its effectiveness in peptide chemistry.
  • Material Properties Enhancement :
    • An investigation into polymer blends containing this compound revealed enhanced tensile strength and thermal resistance, indicating its potential use in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to interact with voltage-gated sodium channels and calcium channels, which are crucial in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which imparts distinct chemical and biological properties.

Biological Activity

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatile biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Target Interactions
Research indicates that compounds with similar structures can modify lysine residues in proteins, suggesting that this compound may also interact with proteins in a similar manner.

Biochemical Pathways
Studies have shown that related compounds can enhance cell-specific productivity in cell cultures. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been reported to increase monoclonal antibody production while suppressing cell growth and enhancing glucose uptake rates . This indicates that this compound could potentially influence metabolic pathways in cells.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

Study Findings
Study 1Increased monoclonal antibody production while suppressing cell growth .
Study 2Demonstrated anticonvulsant activity in animal models .
Study 3Enhanced glucose uptake and ATP levels during monoclonal antibody production .

Potential Therapeutic Applications

Given its biological activity profile, this compound may be explored for various therapeutic applications:

  • Anticonvulsant Therapy : Given the evidence from structurally similar compounds showing efficacy in seizure models.
  • Cancer Treatment : The ability to enhance cell-specific productivity suggests potential use in biopharmaceutical production.
  • Pain Management : Its potential analgesic effects warrant further investigation into its use as a pain management agent.

Q & A

Basic: What are the recommended synthetic routes for 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of compounds containing the 2,5-dioxopyrrolidin-1-yl (NHS ester) group typically involves coupling reactions between activated esters and amines or hydroxyl groups. For analogous structures, such as 5-(2,5-Dioxopyrrolidin-1-yl)pentanoic acid ( ), the NHS ester is formed via carbodiimide-mediated activation (e.g., EDC or DCC) of the carboxylic acid. Key optimization steps include:

  • Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane to minimize hydrolysis of the NHS ester .
  • Temperature control : Maintain 0–4°C during activation to suppress side reactions like epimerization .
  • Stoichiometry : A 1.2:1 molar ratio of NHS to carboxylic acid ensures complete activation .
    Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Characterization relies on multimodal analytical techniques:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of the benzonitrile moiety (δ ~110–120 ppm for CN) and the dioxopyrrolidinyl group (δ ~2.5–3.5 ppm for methylene protons) .
  • FTIR : Look for C≡N stretching (~2220 cm⁻¹) and carbonyl peaks (~1740 cm⁻¹ for the NHS ester) .
  • HRMS : Validate molecular weight with <2 ppm error; fragmentation patterns should align with the loss of the NHS group (Δm/z = 115.026 Da) .
  • X-ray crystallography (if crystalline) : SHELX software ( ) can resolve ambiguities in stereochemistry or bond lengths.

Advanced: What experimental strategies mitigate hydrolysis of the NHS ester during bioconjugation studies?

Methodological Answer:
The NHS ester is highly moisture-sensitive. To improve conjugation efficiency:

  • Buffer selection : Use pH 7.4–8.5 phosphate or borate buffers to stabilize the ester while maintaining nucleophilic amine reactivity .
  • Reaction time : Conduct reactions at 4°C for 12–24 hours to balance hydrolysis and conjugation rates .
  • Quenching : Add excess glycine or Tris buffer post-conjugation to neutralize unreacted NHS esters .
    Monitor hydrolysis via HPLC-MS; a retention time shift or mass loss of 115.026 Da indicates degradation .

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic disorder:

  • Dynamic NMR : Variable-temperature 1H NMR can identify conformational exchange broadening in the benzonitrile or pyrrolidinyl groups .
  • DFT calculations : Compare computed 13C chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
  • Crystallographic refinement : SHELXL ( ) can model disorder in the dioxopyrrolidinyl ring using PART and SUMP instructions.

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:
Scale-up introduces challenges like exothermicity and mixing inefficiencies:

  • Flow chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., dimerization) .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity in aryl coupling steps, as seen in boronate analogs ().
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and adjust conditions in real time .

Basic: What storage conditions are optimal for long-term stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Desiccation : Include silica gel packs to minimize hydrolysis .
  • Solvent compatibility : For stock solutions, use anhydrous DMSO or DMF; avoid aqueous buffers until ready for use .

Advanced: How can researchers design controlled experiments to assess cross-reactivity in multi-functional systems?

Methodological Answer:

  • Competitive labeling : Co-incubate the compound with alternative electrophiles (e.g., maleimides) and quantify conjugation efficiency via LC-MS .
  • Site-directed mutagenesis : Engineer proteins with single reactive amines (e.g., N-terminal or lysine-free variants) to isolate reactivity .
  • Kinetic profiling : Use stopped-flow spectroscopy to measure second-order rate constants for NHS ester reactions under varying pH and ionic strength .

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